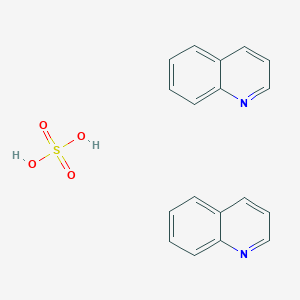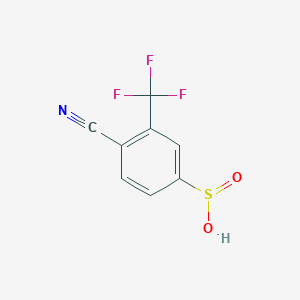
4-Cyano-3-(trifluoromethyl)benzenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-(trifluoromethyl)benzenesulfinic acid is an organosulfur compound with the molecular formula C8H4F3NO2S. This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a sulfinic acid group (-SO2H). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfinic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the cyano group via a cyanation reaction. The sulfinic acid group is then introduced through sulfonation and subsequent reduction processes. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and automated reactors to maintain consistent reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-(trifluoromethyl)benzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-(trifluoromethyl)benzenesulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3-(trifluoromethyl)benzenesulfinic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s functional groups can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonic acid
- 3-(Trifluoromethyl)benzenesulfonic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Cyano-3-(trifluoromethyl)benzenesulfinic acid is unique due to the presence of both the cyano and trifluoromethyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H4F3NO2S |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfinic acid |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)7-3-6(15(13)14)2-1-5(7)4-12/h1-3H,(H,13,14) |
InChI Key |
HGJDNPVPNQDZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


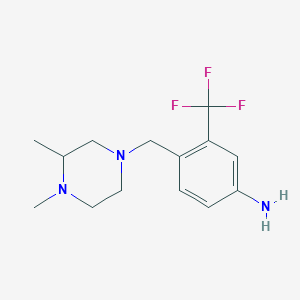

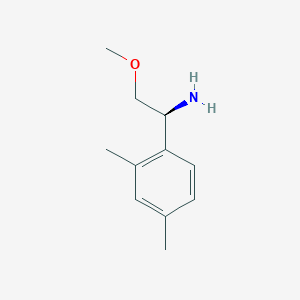
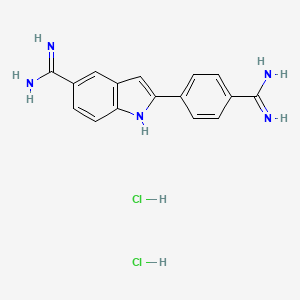


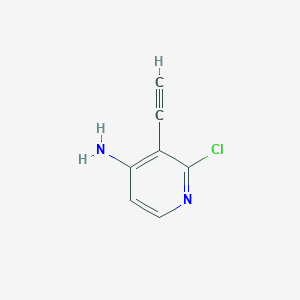
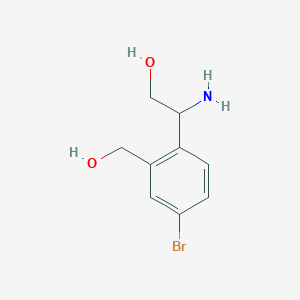
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
